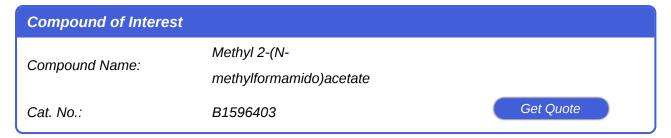


In-Depth Technical Guide: Structure Elucidation of Methyl 2-(N-methylformamido)acetate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of **Methyl 2-(N-methylformamido)acetate**, a compound of interest in synthetic chemistry and potentially in drug development. This document outlines the key physicochemical properties, detailed spectroscopic data interpretation, a plausible synthetic protocol, and a discussion of the potential biological relevance of N-formylated amino acid derivatives. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and ease of comparison.

Introduction

Methyl 2-(N-methylformamido)acetate, also known as N-formylsarcosine methyl ester, is a derivative of the naturally occurring amino acid sarcosine. The introduction of a formyl group to the secondary amine of sarcosine methyl ester modifies its chemical properties, potentially influencing its biological activity. The structural elucidation of this compound is fundamental for its unambiguous identification, quality control, and for understanding its structure-activity relationships in various chemical and biological systems. This guide will detail the analytical techniques and methodologies required for the comprehensive characterization of this molecule.



Physicochemical Properties

Methyl 2-(N-methylformamido)acetate is a liquid at room temperature with a boiling point of 246.9°C at 760 mmHg.[1] It is characterized by the molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol .[1][2] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of Methyl 2-(N-methylformamido)acetate

Property	Value	Reference
CAS Number	68892-06-8	[1][2]
Molecular Formula	C5H9NO3	[1]
Molecular Weight	131.131 g/mol	[1]
Appearance	Liquid	[2]
Boiling Point	246.9°C at 760 mmHg	[1]
Density	1.1 g/cm ³	[1]
Flash Point	103.1°C	[1]
Storage Temperature	2-8°C	[1]

Structure Elucidation via Spectroscopic Methods

The definitive structure of **Methyl 2-(N-methylformamido)acetate** is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental spectra for this exact compound are not readily available in the public domain, the expected spectral data can be reliably predicted based on the analysis of its constituent functional groups and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.



3.1.1. 1H NMR Spectroscopy

The 1H NMR spectrum of **Methyl 2-(N-methylformamido)acetate** is expected to show four distinct signals corresponding to the four different proton environments in the molecule. The presence of the formyl group results in restricted rotation around the N-C(O) amide bond, leading to the observation of two rotamers (s-cis and s-trans conformations), which may cause splitting or broadening of the signals for the N-methyl and methylene protons. For simplicity, the predicted chemical shifts for the major rotamer are presented in Table 2.

Table 2: Predicted 1H NMR Spectral Data for Methyl 2-(N-methylformamido)acetate

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.1	Singlet	1H	Formyl proton (-CHO)
~4.1	Singlet	2H	Methylene protons (- CH2-)
~3.7	Singlet	3H	Methyl ester protons (- OCH3)
~3.0	Singlet	3H	N-methyl protons (- NCH3)

3.1.2. 13C NMR Spectroscopy

The 13C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment. Five distinct signals are expected for **Methyl 2-(N-methylformamido)acetate**.

Table 3: Predicted 13C NMR Spectral Data for Methyl 2-(N-methylformamido)acetate



Chemical Shift (δ, ppm)	Assignment
~170	Ester carbonyl carbon (C=O)
~163	Formyl carbonyl carbon (C=O)
~52	Methyl ester carbon (-OCH3)
~50	Methylene carbon (-CH2-)
~35	N-methyl carbon (-NCH3)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Methyl 2-(N-methylformamido)acetate** will be characterized by strong absorption bands corresponding to the two carbonyl groups (ester and amide) and C-H bonds.

Table 4: Predicted IR Absorption Frequencies for Methyl 2-(N-methylformamido)acetate

Wavenumber (cm-1)	Intensity	Assignment
~2950-2850	Medium	C-H stretching (aliphatic)
~1745	Strong	C=O stretching (ester)
~1670	Strong	C=O stretching (amide, formyl)
~1200	Strong	C-O stretching (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **Methyl 2-(N-methylformamido)acetate**, the molecular ion peak [M]+• would be observed at m/z = 131. Key fragmentation patterns would involve the loss of the methoxy group (-OCH3) to give a fragment at m/z = 100, and the loss of the carbomethoxy group (-COOCH3) to give a fragment at m/z = 72.

Table 5: Predicted Mass Spectrometry Fragmentation Data for **Methyl 2-(N-methylformamido)acetate**



m/z	lon
131	[M]+•
100	[M - OCH3]+
72	[M - COOCH3]+

Experimental Protocols

A plausible and efficient synthesis of **Methyl 2-(N-methylformamido)acetate** involves a twostep process starting from sarcosine. The first step is the esterification of the carboxylic acid group of sarcosine, followed by the N-formylation of the resulting sarcosine methyl ester.

Synthesis of Sarcosine Methyl Ester Hydrochloride

A common method for the esterification of amino acids is the Fischer-Speier esterification. A more convenient laboratory-scale method involves the use of thionyl chloride or trimethylchlorosilane in methanol.[3]

Protocol:

- Suspend sarcosine (1 equivalent) in anhydrous methanol.
- Cool the suspension in an ice bath.
- Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
- Remove the solvent under reduced pressure to yield sarcosine methyl ester hydrochloride as a white solid. The product can be used in the next step without further purification.

N-Formylation of Sarcosine Methyl Ester

The N-formylation of the secondary amine can be achieved using various formylating agents. A common and effective method is the use of a mixed anhydride of formic acid and acetic anhydride.



Protocol:

- Prepare the formylating reagent by slowly adding formic acid to acetic anhydride at a low temperature (e.g., 0°C) and then allowing the mixture to warm to room temperature.
- Dissolve sarcosine methyl ester hydrochloride (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in an aprotic solvent like dichloromethane.
- Cool the solution in an ice bath and slowly add the pre-formed formylating reagent (1.1 equivalents).
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure **Methyl 2-(N-methylformamido)acetate**.

Fig. 1: Synthetic workflow for Methyl 2-(N-methylformamido)acetate.

Potential Biological Relevance and Signaling Pathways

N-formylated peptides and amino acid derivatives play significant roles in various biological processes. For instance, N-formylmethionine is the initiating amino acid in protein synthesis in bacteria and is recognized by the innate immune system of mammals as a pathogen-associated molecular pattern (PAMP).[4] This recognition triggers a signaling cascade leading to an inflammatory response.

While the specific biological activity of **Methyl 2-(N-methylformamido)acetate** has not been extensively studied, its structural similarity to N-formylated amino acids suggests it could potentially interact with formyl peptide receptors (FPRs). FPRs are a class of G protein-coupled



receptors (GPCRs) that, upon activation by N-formylated peptides, initiate downstream signaling pathways involving G-proteins, phospholipase C (PLC), and protein kinase C (PKC), ultimately leading to cellular responses such as chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS).

Fig. 2: Potential signaling pathway for N-formylated compounds.

The study of synthetic N-formylated amino acid esters like **Methyl 2-(N-methylformamido)acetate** could provide valuable insights into the structure-activity relationships of FPR ligands and may lead to the development of novel modulators of the innate immune response.

Conclusion

The structural elucidation of **Methyl 2-(N-methylformamido)** acetate is readily achievable through a combination of standard spectroscopic techniques. The predicted NMR, IR, and MS data provide a clear spectral signature for the unambiguous identification of this compound. The outlined synthetic protocol offers a reliable method for its preparation. Given the established biological importance of N-formylated molecules, further investigation into the biological activities of **Methyl 2-(N-methylformamido)** acetate is warranted and could reveal novel therapeutic applications. This technical guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related N-formylated compounds.

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